2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
Description
Properties
IUPAC Name |
[2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N3S/c23-17-8-4-9-18(24)16(17)12-31-21-20(15-7-1-2-10-19(15)28-21)30-29-14-6-3-5-13(11-14)22(25,26)27/h1-11,28H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYJVSPZZZWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=C(C=CC=C3Cl)Cl)N=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,6-Dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, with the molecular formula CHClFNS and a molecular weight of 480.33 g/mol, is a compound of significant interest due to its complex structure and potential biological activities. This compound features an indole moiety linked to a hydrazone functional group, along with various substituents that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial
- Anticancer
- Enzyme inhibition
Antimicrobial Activity
Hydrazones, including those derived from 4-(trifluoromethyl)benzohydrazide, have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The hydrazone structure is believed to contribute to this activity by interacting with microbial enzymes and disrupting cellular functions .
Anticancer Properties
Indole derivatives are widely recognized for their anticancer properties. The presence of the indole moiety in this compound suggests potential activity against various cancer cell lines. Studies have indicated that similar compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of cell cycle regulators .
Enzyme Inhibition
The compound has been studied for its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that hydrazones can act as dual inhibitors of these enzymes, which are crucial in neurotransmitter regulation. The IC values for AChE inhibition range from 46.8 to 137.7 µM, indicating moderate potency .
Comparative Biological Activities
A comparison of similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide | Contains thiadiazole and sulfonamide groups | Antiviral activity |
| Indole-3-carboxaldehyde | Simple indole structure | Anticancer properties |
| 1H-indole-2-carboxylic acid | Indole core with carboxylic acid | Antimicrobial effects |
This table illustrates that while many indole derivatives possess beneficial biological activities, the specific combination of functional groups in this hydrazone may confer distinct advantages.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of hydrazones similar to our compound. For instance:
- Hydrazones as Enzyme Inhibitors : A study evaluated various hydrazones for their inhibitory effects on AChE and BuChE. Compounds with trifluoromethyl groups exhibited enhanced inhibitory activity due to electronic effects that stabilize enzyme-substrate interactions .
- Anticancer Studies : Research on indole-based compounds has demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism often involves inducing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and two closely related analogs from the evidence:
Substituent Impact on Properties
- Trifluoromethyl vs. Trichlorophenyl: The target compound’s 3-(trifluoromethyl)phenyl group reduces molecular weight compared to Analog 1’s trichlorophenyl group (515.67 vs. The CF₃ group also offers superior metabolic resistance compared to Cl₃ .
- Sulfanyl Linker Position : Both the target compound and Analog 1 retain the 2,6-dichlorobenzyl sulfanyl group, which may facilitate binding to biological targets via hydrophobic and halogen-bonding interactions .
- Core Modifications : Analog 2 replaces the indole-3-one with a 1-isopropyl-indole-2,3-dione core, introducing steric hindrance that could limit membrane permeability despite lower molecular weight .
Research Findings and Functional Implications
- Synthetic Feasibility : The target compound’s synthesis likely mirrors methods for Analog 1, involving hydrazine condensation under acidic conditions . The trifluoromethyl group may require specialized fluorination steps.
- Biological Activity : While explicit data is absent, Analog 1’s high chlorine content suggests pesticidal efficacy, whereas the target compound’s trifluoromethyl group could optimize target selectivity and reduce off-target toxicity .
- Crystallographic Data : highlights a triazole derivative with a difluorobenzyl sulfanyl group, underscoring the role of halogen placement in crystal packing and stability—a factor relevant to the target compound’s formulation .
Q & A
Basic Research Questions
What synthetic strategies are optimal for preparing 2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone?
The compound’s synthesis requires multi-step functionalization, including sulfanyl group introduction and hydrazone formation. A palladium-catalyzed cross-coupling approach (e.g., Suzuki-Miyaura) can attach the trifluoromethylphenyl moiety to the indole core, as demonstrated in analogous triazoloquinoxaline syntheses . Optimize reaction conditions (e.g., 100°C in a sealed tube with boronic acid derivatives) and purify intermediates via column chromatography. Monitor yields using HPLC-MS to confirm purity (>95%) and structural fidelity via H/C NMR.
How can researchers characterize the structural stability of this compound under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal degradation : Incubate at 40–80°C for 24–72 hours and analyze via TGA/DSC.
- Photolytic stability : Use UV-Vis spectroscopy (200–400 nm) to detect degradation products.
- Hydrolytic stability : Test in buffered solutions (pH 3–10) at 37°C, followed by LC-MS to identify hydrolyzed byproducts (e.g., indole ring cleavage).
Reference protocols from crystallography studies on structurally similar sulfanyl-indole derivatives to identify degradation-prone regions .
What spectroscopic techniques are critical for confirming the compound’s molecular structure?
Combine:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.78 Å, as in triazole analogs ).
- NMR : Assign H signals for the dichlorobenzyl group (δ 7.2–7.5 ppm) and trifluoromethylphenyl protons (δ 7.4–7.8 ppm).
- FT-IR : Validate sulfanyl (C-S stretch ~600–700 cm) and hydrazone (N-H bend ~1600 cm) groups.
Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address:
Reproduce assays : Use standardized protocols (e.g., fixed DMSO concentration ≤0.1% v/v).
Comparative LC-MS profiling : Identify batch-specific impurities affecting activity.
Computational docking : Use MOE software to model interactions with target proteins (e.g., kinase domains), correlating binding energy (ΔG) with experimental IC values .
What experimental designs mitigate limitations in studying degradation pathways of this compound?
Avoid organic degradation artifacts by:
- Controlled environments : Use inert atmospheres (N) and continuous cooling (4°C) during long-term stability assays .
- High-resolution mass spectrometry (HRMS) : Detect low-abundance degradation products (e.g., oxidized sulfanyl groups).
- Isotopic labeling : Track C-labeled positions to elucidate cleavage pathways.
How does the trifluoromethylphenyl group influence electronic properties and reactivity?
The -CF group is strongly electron-withdrawing, polarizing the hydrazone moiety and enhancing electrophilicity. Perform:
- DFT calculations : Compare HOMO-LUMO gaps with non-fluorinated analogs (e.g., ΔE reduced by ~0.5 eV).
- Cyclic voltammetry : Measure redox potentials to assess stability under oxidative conditions.
- Hammett analysis : Quantify substituent effects on reaction rates in nucleophilic aromatic substitutions .
Methodological Considerations
What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
- Standardized intermediates : Pre-functionalize indole and benzyl fragments separately before coupling.
- Quality control : Use triple-quadrupole LC-MS for batch-to-batch consistency.
- Collaborative validation : Share raw NMR/FID files and crystallographic data (CCDC entries) for peer verification .
How can researchers address low solubility in aqueous assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) with sonication.
- Nanoparticle encapsulation : Formulate with PEGylated liposomes (size 100–200 nm) to enhance bioavailability.
- pH adjustment : Ionize sulfanyl groups by buffering at pH >8.5 (pKa ~7.9 for similar thioethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
